2,2,7-Trimethyl-3-oxaindane-4-ylamine

Description

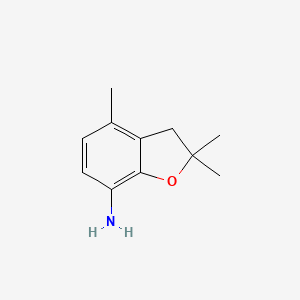

2,2,7-Trimethyl-3-oxaindane-4-ylamine is a bicyclic organic compound featuring an oxaindane core (a fused tetrahydrofuran and benzene ring) substituted with three methyl groups and an amine functional group.

Properties

IUPAC Name |

2,2,4-trimethyl-3H-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-4-5-9(12)10-8(7)6-11(2,3)13-10/h4-5H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJDAYCNXKJDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)N)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-3-oxaindane-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7-trimethyl-3-oxaindane with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired amine product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-3-oxaindane-4-ylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and nitroso derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,7-Trimethyl-3-oxaindane-4-ylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3-oxaindane-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

- 2,2,7-Trimethyl-3-oxaindane-4-ylamine : Contains a bicyclic oxaindane structure with methyl groups at positions 2, 2, and 7, and an amine at position 3. The oxygen atom in the fused ring enhances polarity compared to purely hydrocarbon systems.

- 3-Chloro-N-phenyl-phthalimide () : Features a phthalimide core (two fused benzene rings with imide groups) substituted with chlorine and phenyl groups. Unlike the oxaindane derivative, this compound is used in polymer synthesis (e.g., polyimides) due to its rigidity and thermal stability .

- Tryptamine (): A monoamine with an indole ring (benzene fused to pyrrole) and an ethylamine side chain. Its simplicity contrasts with the oxaindane structure, but both share amine functionality, which is pivotal in serotonergic activity .

- Dioxoisoindolin Derivatives (): Include sulfamoyl and acetamide substituents on an isoindoline-dione core.

Physicochemical Properties

*Estimated data due to lack of direct evidence.

Biological Activity

2,2,7-Trimethyl-3-oxaindane-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H15NO, with a molecular weight of approximately 189.25 g/mol. The compound features an oxaindane structure, which contributes to its unique reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It may interact with specific receptors in the central nervous system, contributing to neuroactive effects.

Biological Activity

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Antimicrobial Effectiveness : A study evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated a promising potential for use in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound in various cancer models. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.